molecular formula C10H10N4O3S B13986137 (4-Azidobenzoyl)cysteine

(4-Azidobenzoyl)cysteine

Cat. No.: B13986137
M. Wt: 266.28 g/mol
InChI Key: JLNQJWQAFNTRJH-QMMMGPOBSA-N
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Description

(4-Azidobenzoyl)cysteine is a synthetic compound that combines the structural features of azidobenzoyl and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidobenzoyl)cysteine typically involves the conjugation of 4-azidobenzoic acid with cysteine. One common method includes the activation of 4-azidobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This ester then reacts with the amino group of cysteine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: (4-Azidobenzoyl)cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide and various nucleophiles.

    Cycloaddition: Copper(I) catalysts are commonly used for Huisgen cycloaddition.

    Reduction: Triphenylphosphine or other reducing agents.

Major Products:

    Substitution Products: Amines or other substituted derivatives.

    Cycloaddition Products: Triazoles.

    Reduction Products: Amines.

Scientific Research Applications

(4-Azidobenzoyl)cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Azidobenzoyl)cysteine primarily involves its ability to form covalent bonds with target molecules through its azido group. This group can undergo photolysis to generate a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds of target molecules. This property makes it useful for photoaffinity labeling and studying molecular interactions .

Comparison with Similar Compounds

Uniqueness: (4-Azidobenzoyl)cysteine is unique due to the presence of both the azido group and the cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful for bioconjugation and photoaffinity labeling applications .

Properties

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

(2R)-2-[(4-azidobenzoyl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H10N4O3S/c11-14-13-7-3-1-6(2-4-7)9(15)12-8(5-18)10(16)17/h1-4,8,18H,5H2,(H,12,15)(H,16,17)/t8-/m0/s1

InChI Key

JLNQJWQAFNTRJH-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CS)C(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CS)C(=O)O)N=[N+]=[N-]

Origin of Product

United States

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